4-(2-Formyl-1-methyl-1H-pyrrol-3-yl)benzoic acid
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Overview
Description
4-(2-Formyl-1-methyl-1H-pyrrol-3-yl)benzoic acid is a heterocyclic compound that features a pyrrole ring fused with a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Formyl-1-methyl-1H-pyrrol-3-yl)benzoic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Formylation: The formyl group can be introduced via the Vilsmeier-Haack reaction, where the pyrrole is treated with a mixture of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Coupling with Benzoic Acid: The final step involves coupling the formylated pyrrole with a benzoic acid derivative, often using a Friedel-Crafts acylation reaction with AlCl3 (aluminum chloride) as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(2-Formyl-1-methyl-1H-pyrrol-3-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like KMnO4 (potassium permanganate) or CrO3 (chromium trioxide).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminum hydride).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: HNO3 (nitric acid) for nitration, H2SO4 (sulfuric acid) for sulfonation, and Br2 (bromine) for halogenation.
Major Products Formed
Oxidation: 4-(2-Carboxy-1-methyl-1H-pyrrol-3-yl)benzoic acid.
Reduction: 4-(2-Hydroxymethyl-1-methyl-1H-pyrrol-3-yl)benzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(2-Formyl-1-methyl-1H-pyrrol-3-yl)benzoic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential anticancer, antibacterial, and antifungal agents.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Material Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(2-Formyl-1-methyl-1H-pyrrol-3-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, through its formyl and carboxylic acid groups. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Formyl-1H-pyrrol-1-yl)benzoic acid
- 4-(2-Formyl-5-methoxymethyl-1H-pyrrol-1-yl)butanoic acid
- 4-(2-Formyl-5-hydroxymethyl-1H-pyrrol-1-yl)butanoic acid
Uniqueness
4-(2-Formyl-1-methyl-1H-pyrrol-3-yl)benzoic acid is unique due to the presence of a methyl group on the pyrrole ring, which can influence its reactivity and interaction with biological targets
Properties
Molecular Formula |
C13H11NO3 |
---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
4-(2-formyl-1-methylpyrrol-3-yl)benzoic acid |
InChI |
InChI=1S/C13H11NO3/c1-14-7-6-11(12(14)8-15)9-2-4-10(5-3-9)13(16)17/h2-8H,1H3,(H,16,17) |
InChI Key |
XYSXTVMVSJSCAI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=C1C=O)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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